A Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignment of 5-hydroxy-5-methylhexan-2-one
A Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignment of 5-hydroxy-5-methylhexan-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, a precise understanding of NMR spectral data is paramount for confirming molecular identity, purity, and conformation. This in-depth guide provides a comprehensive analysis and predicted chemical shift assignments for the ¹H and ¹³C NMR spectra of 5-hydroxy-5-methylhexan-2-one. By integrating fundamental NMR principles with comparative analysis of structurally similar compounds, this document serves as an authoritative reference for researchers. It further outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Atom Numbering
5-hydroxy-5-methylhexan-2-one (C₇H₁₄O₂) is a keto-alcohol featuring a ketone functional group at the C2 position and a tertiary alcohol at the C5 position. The unambiguous assignment of NMR signals requires a systematic numbering of the carbon skeleton, as illustrated below. This numbering scheme will be used consistently throughout this guide.
Caption: IUPAC numbering of 5-hydroxy-5-methylhexan-2-one.
Based on this structure, we can identify five distinct carbon environments and five unique proton environments (excluding the labile hydroxyl proton). The two methyl groups at C6 and C7 are chemically and magnetically equivalent due to free rotation around the C5-C6 and C5-C7 bonds.
Foundational Principles of Chemical Shift Prediction
The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. The magnetic field experienced by a nucleus is shielded by the surrounding electron density. Factors that decrease this electron density, such as proximity to electronegative atoms, "deshield" the nucleus, causing it to resonate at a higher frequency, or further "downfield" (higher ppm value).[1][2]
-
Inductive Effects: Electronegative atoms like oxygen withdraw electron density from adjacent carbon and hydrogen atoms. This effect is strongest on the alpha (α) and beta (β) positions and diminishes with distance. The carbonyl group (C=O) and hydroxyl group (-OH) are the primary influencers in 5-hydroxy-5-methylhexan-2-one.
-
Hybridization: The hybridization state of carbon atoms significantly affects their chemical shifts. Carbonyl carbons (sp²) are highly deshielded and appear far downfield (~190-220 ppm), while sp³ hybridized carbons appear further upfield.[2]
-
Magnetic Anisotropy: The π-electron system of the carbonyl group creates an anisotropic magnetic field, which can deshield nearby nuclei located in a specific spatial orientation relative to the C=O bond.
Predicted ¹H NMR Spectral Assignments
The predicted ¹H NMR spectrum of 5-hydroxy-5-methylhexan-2-one is based on established chemical shift ranges and data from the closely related analog, diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[3][4] The primary structural difference is the additional methylene group (C4-H₂) in the target molecule, which will influence the multiplicity and shifts of adjacent protons.
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1 (3H) | ~ 2.15 | Singlet (s) | 3H | These protons are on a methyl group attached directly to the carbonyl carbon (C2), resulting in significant deshielding. This is a characteristic region for methyl ketones. |
| H3 (2H) | ~ 2.75 | Triplet (t) | 2H | These methylene protons are α to the carbonyl group, causing a strong downfield shift. They are coupled to the two protons on C4, resulting in a triplet. |
| H4 (2H) | ~ 1.85 | Triplet (t) | 2H | These methylene protons are β to the carbonyl and γ to the hydroxyl group. They are coupled to the protons on C3, appearing as a triplet. |
| H6 & H7 (6H) | ~ 1.25 | Singlet (s) | 6H | These two methyl groups are equivalent and attached to the quaternary carbon (C5) bearing the hydroxyl group. The absence of adjacent protons results in a singlet. |
| OH (1H) | Variable (1.5-4.0) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and does not couple with adjacent protons. |
Predicted ¹³C NMR Spectral Assignments
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The predicted shifts are based on general ranges and data available for keto-alcohols.[2][5][6]
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C2 | ~ 209.0 | This signal is characteristic of a ketone carbonyl carbon, which is highly deshielded and appears significantly downfield. |
| C5 | ~ 71.0 | This is a quaternary carbon attached to an electronegative oxygen atom, placing it in the typical range for a tertiary alcohol carbon. |
| C3 | ~ 49.5 | This methylene carbon is α to the carbonyl group, resulting in a substantial downfield shift. |
| C1 | ~ 30.0 | This methyl carbon is attached to the carbonyl group. |
| C4 | ~ 29.5 | This methylene carbon is β to the carbonyl and β to the tertiary alcohol, resulting in a moderate shift. |
| C6 & C7 | ~ 29.0 | These two methyl carbons are equivalent and attached to the C5 quaternary carbon. Their chemical shifts are very similar. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential. The following steps describe a robust methodology for analyzing a small organic molecule like 5-hydroxy-5-methylhexan-2-one.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-20 mg of the purified analyte directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds. Its residual proton signal at ~7.26 ppm and carbon triplet at ~77.16 ppm serve as convenient internal references.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons and carbons produce a sharp singlet at 0.00 ppm, providing an absolute reference point.[1]
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps performed at the spectrometer console.
Caption: Standard workflow for NMR experiment from sample preparation to spectral analysis.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum signal transmission.
-
¹H Spectrum Acquisition: A standard proton experiment is run first. It is a quick experiment (typically <1 minute) and provides immediate information on sample purity and structure.
-
¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is then performed. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (minutes to hours) to achieve a good signal-to-noise ratio.
-
Advanced Experiments (Optional): For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons can be invaluable.[8]
Conclusion
The structural elucidation of 5-hydroxy-5-methylhexan-2-one can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a set of well-reasoned, predicted chemical shift assignments based on fundamental principles and comparative data from structural analogs. By following the detailed experimental protocol outlined, researchers and scientists can acquire high-fidelity NMR data, enabling the accurate verification of this molecular structure. The integration of predictive analysis with a robust experimental framework represents a best-practice approach in modern chemical and pharmaceutical research.
References
-
NP-MRD. Showing NP-Card for Diacetone alcohol (NP0045135). [Link]
-
ResearchGate. Partial 1 H NMR spectra (250 MHz) for the (R)-MPA ester of diacetone D-glucose. [Link]
-
Organic Chemistry, Org. Chem. Lett. 2023, 9, 3-2. Supporting Information for: From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]
-
SpectraBase. Diacetone alcohol - Optional[13C NMR] - Spectrum. [Link]
-
Muselli, A., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Molecules, 27(17), 5489. [Link]
-
PubChem. 4-(4-Hydroxyphenyl)-4-methyl-2-pentanone. [Link]
-
Chegg.com. Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone. [Link]
-
SpectraBase. 2-Pentanone, 4-hydroxy-4-methyl-. [Link]
-
Maple, S. R., & Allerhand, A. (1987). Analysis of minor components by ultrahigh resolution NMR. 2. Detection of 0.01% diacetone alcohol in pure acetone and direct measurement of the rate of the aldol. Condensation of Acetone. Journal of the American Chemical Society, 109(1), 56-61. [Link]
-
PubChem. Diacetone Alcohol. [Link]
-
NIST. 2-Pentanone, 4-hydroxy-4-methyl-. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0173966). [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. 5-Hydroxy-5-methylhexan-2-one. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diacetone Alcohol(123-42-2) 1H NMR [m.chemicalbook.com]
- 4. chegg.com [chegg.com]
- 5. Diacetone Alcohol(123-42-2) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
